An In-depth Technical Guide to the Synthesis of Barium Nitrite from Barium Nitrate
An In-depth Technical Guide to the Synthesis of Barium Nitrite from Barium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing barium nitrite from barium nitrate. Barium nitrite (Ba(NO₂)₂) is a significant inorganic compound utilized in various chemical processes, including as a corrosion inhibitor and in the synthesis of other nitrites.[1] This document details the experimental protocols, quantitative data, and logical workflows for the key synthesis routes, intended to equip researchers and professionals with the necessary information for laboratory and potential scale-up applications.
Methods of Synthesis
The conversion of barium nitrate to barium nitrite primarily involves the reduction of the nitrate group. The two main methods discussed in this guide are:
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Reduction of Barium Nitrate using Lead Sponge: A common laboratory-scale method involving the reduction of an aqueous solution of barium nitrate by a freshly prepared lead sponge.[2][3]
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Thermal Decomposition in a Nitric Oxide Atmosphere: This method involves heating barium nitrate in the presence of nitric oxide gas to yield barium nitrite.[4]
Reduction of Barium Nitrate using Lead Sponge
This method relies on the reducing properties of elemental lead to convert nitrate ions to nitrite ions in an aqueous solution.
Experimental Protocol
Materials:
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Lead(II) acetate
-
Magnesium ribbon or Zinc metal[2]
-
Glacial acetic acid
-
Barium nitrate
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Acetone
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95% Ethanol
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Distilled water
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Carbon dioxide source
Equipment:
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Beakers
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Heating mantle or steam bath
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Glass stirring rod
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Watch glass
-
Filtration apparatus (suction filtration)
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Reflux condenser
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Drying desiccator (over calcium chloride)
Procedure:
Part A: Preparation of Lead Sponge [3]
-
Dissolve 50 g of lead(II) acetate in 200 ml of hot water containing 5 ml of glacial acetic acid.
-
Cool the solution to 40-50 °C.
-
Introduce 3.5 g of magnesium ribbon, coiled, into the solution. Ensure the ribbon remains submerged using a bent glass rod.
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Maintain the temperature between 40-50 °C on a steam bath until gas evolution ceases (approximately 30 minutes). Avoid shaking to prevent compacting the lead sponge.
-
Decant the supernatant liquid and wash the lead sponge several times by decantation with hot water.
Part B: Synthesis of Barium Nitrite [3]
-
Prepare a solution of 10 g of barium nitrate in 100 ml of warm water.
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Pour the barium nitrate solution over the freshly prepared lead sponge.
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Gently boil the mixture for 1.5-2 hours, using a watch glass to cover the beaker and maintain a constant volume. Lead(II) oxide will form as a byproduct.
-
Cool the mixture and filter off the lead(II) oxide.
-
Wash the precipitate with 10 ml of cold water.
-
Pass carbon dioxide gas through the reheated filtrate for 5-10 minutes to precipitate any remaining lead and barium as carbonates.
-
Cool the solution again and filter to remove the carbonate precipitates.
Part C: Isolation and Purification [3]
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Concentrate the filtrate to approximately 40 ml over a flame, and then further concentrate on a steam bath until a pale yellow syrup is formed, which solidifies upon cooling.
-
Triturate the residue with 25 ml of acetone and collect the crystals by suction filtration.
-
Digest the crystals for 30 minutes under reflux with a mixture of 120 ml of 95% ethanol and 30 ml of water.
-
Filter the hot solution and then evaporate the solvent to obtain two crops of crystals.
-
Wash the crystals with acetone and dry them over calcium chloride in a desiccator. The expected yield is 6-7 g.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Lead(II) acetate | 50 g | |
| Magnesium ribbon | 3.5 g | |
| Barium nitrate | 10 g | |
| Reaction Conditions | ||
| Lead sponge formation temperature | 40-50 °C | |
| Lead sponge formation time | ~30 minutes | |
| Barium nitrate reduction time | 1.5 - 2 hours | |
| Yield | ||
| Barium Nitrite | 6-7 g |
Experimental Workflow
Caption: Workflow for Barium Nitrite Synthesis via Lead Sponge Reduction.
Thermal Decomposition in a Nitric Oxide Atmosphere
This method involves the high-temperature decomposition of barium nitrate in a controlled atmosphere of nitric oxide to favor the formation of barium nitrite over barium oxide.
Reaction
The general chemical equation for this reaction is: Ba(NO₃)₂ + 2 NO → Ba(NO₂)₂ + 2 NO₂[4]
In the absence of nitric oxide, barium nitrate decomposes to barium oxide, nitrogen dioxide, and oxygen at temperatures above 592 °C.[4][5][6]
Experimental Protocol
Detailed experimental parameters for this specific synthesis are not extensively documented in readily available literature. The following protocol is a generalized procedure based on the principles of thermal decomposition in a controlled atmosphere.
Materials:
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Anhydrous barium nitrate, finely powdered
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Nitric oxide (NO) gas
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Inert gas (e.g., Nitrogen, Argon)
Equipment:
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Tube furnace with temperature control
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Quartz or ceramic reaction tube
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Gas flow controllers
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Gas washing bottles/scrubbers for exhaust gases (containing sodium hydroxide solution to neutralize NO₂)
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Schlenk line or similar apparatus for handling gases
Procedure:
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Place a known quantity of finely powdered, dry barium nitrate into a ceramic boat and position it in the center of the reaction tube within the furnace.
-
Purge the system with an inert gas (e.g., nitrogen) to remove air and moisture.
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Begin a steady flow of nitric oxide gas through the reaction tube.
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Heat the furnace to a temperature optimized for the conversion to barium nitrite while minimizing decomposition to barium oxide. This temperature would need to be determined empirically but is expected to be below the full decomposition temperature of 592 °C.
-
Maintain the reaction temperature and nitric oxide flow for a predetermined duration to ensure complete conversion.
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After the reaction is complete, cool the furnace to room temperature under a continued flow of inert gas to prevent re-oxidation.
-
The resulting solid product is barium nitrite, which can be further purified by recrystallization if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Barium nitrate | Finely powdered, anhydrous | [4] |
| Gaseous Atmosphere | Nitric Oxide (NO) | [4] |
| Reaction Conditions | ||
| Temperature | > 592 °C (for decomposition to BaO) | [4] |
| (Optimal temperature for nitrite formation needs empirical determination) |
Logical Relationship Diagram
Caption: Thermal Decomposition Pathways of Barium Nitrate.
Safety Precautions
-
Toxicity: All soluble barium compounds, including barium nitrate and barium nitrite, are toxic upon ingestion or inhalation.[2][4] Handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Lead Compounds: Lead and its compounds are toxic. Avoid generating dust and handle with care.
-
Gases: Nitric oxide and nitrogen dioxide are toxic and corrosive gases. All reactions involving these gases must be conducted in a fume hood, and exhaust gases should be scrubbed.
-
Oxidizers: Barium nitrate is a strong oxidizer and can ignite combustible materials upon heating.[4]
This guide provides a foundational understanding of the synthesis of barium nitrite from barium nitrate. Researchers should consult the primary literature and conduct appropriate risk assessments before undertaking any experimental work.
